molecular formula C14H18O5 B3096406 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid CAS No. 1281669-02-0

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Cat. No. B3096406
CAS RN: 1281669-02-0
M. Wt: 266.29
InChI Key: ULZHHJWKDWDJSH-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid” is a chemical compound with the molecular formula C14H18O5 . It is also known as "Benzoic acid, 3-methoxy-4-[(tetrahydro-2H-pyran-4-yl)methoxy]-" .

Scientific Research Applications

Synthesis and Luminescence Properties

The synthesis and structural characterization of lanthanide coordination compounds using derivatives similar to 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid reveal the impact of electron-donating and electron-withdrawing groups on luminescent properties. These compounds have been shown to exhibit varying photoluminescence based on the substituent's nature, influencing the electron density of the ligand and the overall sensitization efficiency of luminescence centered on the lanthanide ions. This research provides insight into the design of luminescent materials with potential applications in optical devices and sensors (Sivakumar et al., 2010).

Chemical Synthesis and Reactivity

Studies on the selective para metalation of unprotected benzoic acids related to 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid have expanded synthetic methodologies for producing complex organic compounds. This research outlines a procedure for the deprotonation at the para position to the carboxylate group, facilitating the synthesis of derivatives with potential applications in medicinal chemistry and material science (Sinha, Mandal, & Chandrasekaran, 2000).

Coordination Polymers and Photophysical Properties

Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including structures similar to 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid, has led to the development of materials with intriguing photophysical properties. These studies have implications for the design of new materials with potential applications in light-emitting devices and as sensors due to their bright luminescence and long excited state lifetimes (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Crystal Structure Analysis

The crystal structure analysis of compounds structurally related to 3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid contributes to the understanding of molecular arrangements and potential intermolecular interactions. Such studies are fundamental in materials science for designing compounds with specific physical and chemical properties, such as stability, solubility, and reactivity (Obreza & Perdih, 2012).

properties

IUPAC Name

3-methoxy-4-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-13-8-11(14(15)16)2-3-12(13)19-9-10-4-6-18-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZHHJWKDWDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(oxan-4-ylmethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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